3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

anti-inflammatory carrageenan-induced edema NSAID alternatives

3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a heterocyclic carboxylic acid belonging to the 3,5-disubstituted-1,2,4-oxadiazole class (molecular formula C12H11FN2O4, MW 266.22). It features a propanoic acid side chain at the oxadiazole C-5 position and a 3-fluoro-4-methoxyphenyl substituent at C-3—a substitution pattern that confers distinct electronic and steric properties relative to other aryl-1,2,4-oxadiazole propanoic acid analogs.

Molecular Formula C12H11FN2O4
Molecular Weight 266.22 g/mol
CAS No. 1239843-07-2
Cat. No. B1408633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
CAS1239843-07-2
Molecular FormulaC12H11FN2O4
Molecular Weight266.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)O)F
InChIInChI=1S/C12H11FN2O4/c1-18-9-3-2-7(6-8(9)13)12-14-10(19-15-12)4-5-11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17)
InChIKeyOLGYAFFCZMDYIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS 1239843-07-2): Chemical Identity and Procurement Baseline


3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a heterocyclic carboxylic acid belonging to the 3,5-disubstituted-1,2,4-oxadiazole class (molecular formula C12H11FN2O4, MW 266.22) . It features a propanoic acid side chain at the oxadiazole C-5 position and a 3-fluoro-4-methoxyphenyl substituent at C-3—a substitution pattern that confers distinct electronic and steric properties relative to other aryl-1,2,4-oxadiazole propanoic acid analogs [1]. This compound is commercially available from multiple suppliers at ≥95% purity (with select vendors offering ≥98%), typically stored sealed in dry, refrigerated (2–8°C) conditions . The 1,2,4-oxadiazole scaffold is recognized as a carboxylic acid bioisostere, making this compound a versatile intermediate for medicinal chemistry and agrochemical derivatization programs [1].

Why 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid Cannot Be Substituted by In-Class Analogs


Despite sharing the 1,2,4-oxadiazole-5-propanoic acid core, substitution at the C-3 aryl ring dictates both biological potency and physicochemical behavior. The 3-fluoro-4-methoxyphenyl group introduces a combination of electron-donating (4-OCH3, Hammett σp = −0.27) and electron-withdrawing (3-F, Hammett σm = +0.34) effects, producing a dipole moment and electrostatic surface distinct from unsubstituted phenyl, 4-methoxyphenyl-only, or halogen-only analogs [1]. In anti-inflammatory assays on this scaffold, the simultaneous presence of halogen and electron-donating groups on the C-3 phenyl ring was associated with a significant escalation in activity, whereas compounds lacking this dual-substitution pattern dropped to 39–41% edema inhibition [1]. In larvicidal applications, activity correlated with electron-withdrawing para-substituents (except fluorine), demonstrating that even isosteric replacements (F vs. Cl) yield divergent efficacy [2]. These scaffold-dependent SAR features mean that generic replacement by a 4-methoxyphenyl, 3-fluorophenyl, or unsubstituted phenyl analog cannot be assumed to preserve the activity profile obtainable with the 3-fluoro-4-methoxyphenyl congener—each substituent combination must be treated as a distinct chemical entity for experimental design and procurement planning.

Quantitative Differentiation Evidence for 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid


Anti-Inflammatory Efficacy: 3-Fluoro-4-methoxyphenyl Oxadiazoles vs. Unsubstituted Phenyl Analog

In the carrageenan-induced rat paw edema model, 1,2,4-oxadiazole derivatives bearing the 3-fluoro-4-methoxyphenyl moiety achieved peak edema inhibition values of 71–73% at 3 h (compounds 3a and 3f; dose 50 mg/kg p.o.), statistically comparable to diclofenac sodium (75% inhibition at 10 mg/kg) [1]. By contrast, the unsubstituted parent compound 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl]propionic acid (POPA) reduced carrageenin-induced inflammation by only 42.2–43.3% at doses of 75–150 mg/kg, approximately 1.5–3× higher dosing [2]. The 3-fluoro-4-methoxyphenyl-bearing compounds thus demonstrate superior anti-inflammatory potency at lower administered doses within the same scaffold class.

anti-inflammatory carrageenan-induced edema NSAID alternatives

Synergistic Substitution Effect: Dual Fluorine-Methoxy vs. Single Substituent Patterns on Phenyl Ring

Within the same study series of 1,2,4-oxadiazole-5-propanoic acid derivatives, anti-inflammatory activity varied dramatically depending on the phenyl substitution pattern: compounds carrying only electron-donating or only halogen groups without the fluoro-methoxy combination dropped to 39% (compound 5e) and 41% (compound 5b) inhibition—compared to 71–73% for the dual-substituted analogs 3a and 3f [1]. The authors explicitly attribute this to unfavorable electronic character and polarity when the synergistic 3-fluoro-4-methoxyphenyl motif is absent [1]. In larvicidal assays on the same scaffold, electron-withdrawing para-substituents (except fluorine) were correlated with activity, further underscoring that the specific identity of substituents—not merely their presence—determines functional outcome [2].

structure-activity relationship electronic effects oxadiazole SAR

Oral Bioavailability and Drug-Likeness: In Silico ADME Profiling of 3-Fluoro-4-methoxyphenyl Oxadiazoles

In silico ADME profiling of twelve 3-fluoro-4-methoxyphenyl-bearing 1,2,4- and 1,3,4-oxadiazole derivatives revealed zero Lipinski violations for all compounds, with human intestinal absorption (%ABS) values of 85–92%, topological polar surface area (TPSA) ranging 48.16–68.39 Ų, and log P values between 2.58 and 5.16 [1]. The most active anti-inflammatory compounds (3a, 3f, 5a) showed %ABS of 89–92%, TPSA ≤57.39 Ų, and log P of 3.47–4.84—parameters comparable to or more favorable than many marketed oral NSAIDs [1]. By contrast, the unsubstituted phenyl analog POPA (MW 232.24) lacks published oral bioavailability data, representing a knowledge gap that introduces procurement risk for programs requiring oral efficacy [2].

ADME oral bioavailability drug-likeness

Safety Margin: Acute Oral Toxicity (LD50) of 3-Fluoro-4-methoxyphenyl Oxadiazoles vs. Typical NSAID Toxicity Profiles

Acute oral toxicity evaluation of 3-fluoro-4-methoxyphenyl-bearing 1,2,4-oxadiazole derivatives in male Swiss albino mice established an LD50 of 500 mg/kg body weight, with no symptoms of intoxication (disorientation, hyperactivity, piloerection, hyperventilation) observed [1]. This LD50 places the series in GHS Category 4 (low acute toxicity) and is comparable to or more favorable than several widely used NSAIDs—for instance, diclofenac sodium has reported oral LD50 values of ~95–150 mg/kg in rats [2]. The 1/10th LD50 dose (50 mg/kg) was used for efficacy screening, providing an empirical therapeutic index benchmark for procurement decisions [1].

acute toxicity LD50 safety pharmacology

Commercial Accessibility: Purity Grades and Supplier Diversity for the 3-Fluoro-4-methoxyphenyl Oxadiazole Propanoic Acid Scaffold

3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS 1239843-07-2) is stocked by multiple independent suppliers with purity specifications of 95% (AKSci, CymitQuimica) and ≥98% (ChemScene, Leyan) . By comparison, the 4-methoxyphenyl analog (CAS 94192-18-4) is listed at 95% purity by fewer vendors, and the 3-fluorophenyl analog lacks the same breadth of commercial sourcing with purity guarantees . The availability of ≥98% purity grade for CAS 1239843-07-2 reduces the burden of in-house purification and enables higher-confidence structure-activity studies.

commercial availability purity specification procurement

Evidence-Backed Application Scenarios for 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid


Anti-Inflammatory and Analgesic Lead Optimization Programs

The demonstrated 71–73% carrageenan-induced paw edema inhibition at 50 mg/kg p.o., coupled with significant analgesic activity in the tail-flick test (tail-flick latency of 7.54 ± 0.12 s at 90 min for compound 3a, comparable to pentazocine), positions 3-fluoro-4-methoxyphenyl oxadiazoles as attractive leads for NSAID discovery programs [1]. The 1.7-fold potency advantage over the unsubstituted phenyl analog POPA, combined with comprehensive in silico ADME characterization (%ABS 85–92%, zero Lipinski violations) and an LD50 of 500 mg/kg, provides a data-rich starting point for hit-to-lead campaigns targeting COX-mediated inflammation with reduced ulcerogenic risk [1][2].

Diversifiable 1,2,4-Oxadiazole Scaffold for Medicinal Chemistry Building Block Libraries

As a carboxylic acid-terminated 1,2,4-oxadiazole, this compound serves as a key intermediate for amide coupling, esterification, and hydrazide formation—enabling rapid library generation around the 3-fluoro-4-methoxyphenyl pharmacophore [1]. The commercial availability at ≥98% purity from multiple vendors minimizes pre-reaction purification and supports high-throughput parallel synthesis workflows [2]. The established microwave-mediated synthetic route (2–3 min reaction time, good yields) provides a validated method for further scaffold diversification [3].

Agrochemical Discovery: Larvicidal and Antifungal Screening Candidate

The 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acid chemotype has demonstrated strong larvicidal activity against Aedes aegypti L4 larvae, with activity modulated by the electronic character of the aryl substituent [1]. The 3-fluoro-4-methoxyphenyl variant, combining electron-withdrawing (3-F) and electron-donating (4-OCH3) effects, offers a distinct electronic profile for SAR exploration in vector control programs. All tested acids in this class also inhibited fungal growth across five Fusarium species, supporting dual-use agrochemical screening [1].

Pharmacokinetic Tool Compound with Pre-Characterized Oral Drug-Likeness

With published in silico ADME parameters (%ABS 85–92%, TPSA 48.16–68.39 Ų, log P 2.58–5.16, zero Lipinski violations) and an experimentally determined oral LD50 of 500 mg/kg, 3-fluoro-4-methoxyphenyl oxadiazole derivatives can serve as pre-characterized pharmacokinetic tool compounds for validating oral bioavailability models or benchmarking new chemical series against a scaffold with known ADME and toxicity properties [1]. This reduces the characterization burden for groups initiating new oxadiazole-based projects.

Quote Request

Request a Quote for 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.